molecular formula C16H24BNO4 B7958192 2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7958192
M. Wt: 305.2 g/mol
InChI Key: NRAIUAMVXHEYIM-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that features a benzamide core substituted with an isopropoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of a suitable precursor. One common method includes the reaction of 2-isopropoxybenzamide with a boronic ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, under the influence of a palladium catalyst. The reaction conditions often involve the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various aryl derivatives.

Scientific Research Applications

2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolan moiety can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The isopropoxy group can influence the compound’s reactivity and solubility, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxy-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of both the isopropoxy and dioxaborolan groups on a benzamide core. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

2-propan-2-yloxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BNO4/c1-10(2)20-12-9-7-8-11(13(12)14(18)19)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAIUAMVXHEYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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